REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[N:13]=[C:12]([C:14]#[N:15])[CH:11]=[CH:10][CH:9]=1>C1COCC1>[NH2:15][CH2:14][C:12]1[CH:11]=[CH:10][CH:9]=[C:8]([Cl:7])[N:13]=1 |f:0.1.2.3.4.5|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
532 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC(=N1)C#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.88 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −5° C. for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction quenched by careful,
|
Type
|
ADDITION
|
Details
|
sequential addition of water (0.1 ml), 15% aqueous sodium hydroxide solution (0.1 ml)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for one hour at 0° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the insolubles removed by filtration
|
Type
|
WASH
|
Details
|
the filter pad washed thoroughly with methanol
|
Type
|
CUSTOM
|
Details
|
The resulting solution was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography on silica gel eluting with DCM/methanol/ammonia (95:5:0 increasing in polarity to 90:10:1)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |